Biotin-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor
Biotin-YVAD-CMK: A Technical Guide to a Potent Caspase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-YVAD-CMK is a highly specific, irreversible inhibitor of caspase-1, an enzyme pivotal to inflammatory and apoptotic pathways. This molecule is a biotinylated analog of the well-characterized caspase-1 inhibitor, Ac-YVAD-CMK. The core structure consists of a peptide sequence (Tyr-Val-Ala-Asp) that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. This peptide is modified with a chloromethyl ketone (CMK) group, which facilitates irreversible binding to the active site of the enzyme, and a biotin tag for detection and affinity purification.
This technical guide provides a comprehensive overview of Biotin-YVAD-CMK, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.
Core Properties
| Property | Description |
| Full Name | Biotinyl-Tyrosyl-Valyl-Alanyl-Aspartyl-Chloromethyl Ketone |
| Sequence | Biotin-Tyr-Val-Ala-Asp-CMK[1] |
| Target | Primarily Caspase-1 (also known as Interleukin-1β Converting Enzyme, ICE) |
| Inhibition Type | Irreversible[2] |
| Key Features | Biotin tag for affinity labeling and purification of active caspases.[3] |
Mechanism of Action
The inhibitory activity of Biotin-YVAD-CMK is conferred by its two key components: the YVAD peptide sequence and the chloromethyl ketone (CMK) reactive group.
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Substrate Mimicry : The tetrapeptide sequence, Tyr-Val-Ala-Asp (YVAD), is recognized by the active site of caspase-1. This sequence is based on the cleavage site in pro-IL-1β, allowing the inhibitor to specifically target caspase-1.[2]
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Irreversible Inhibition : The chloromethyl ketone group is an alkylating agent. Once the YVAD peptide has positioned the inhibitor within the caspase-1 active site, the CMK group forms a covalent thioether bond with the cysteine residue in the catalytic domain of the enzyme. This covalent modification permanently inactivates the caspase.
Diagram of the Inhibitory Mechanism
Caption: A diagram illustrating the mechanism of irreversible inhibition of caspase-1 by Biotin-YVAD-CMK.
Role in Signaling Pathways: The Inflammasome
Caspase-1 is a key effector molecule in the inflammasome signaling pathway. Inflammasomes are multiprotein complexes that assemble in the cytosol in response to pathogenic and sterile danger signals. Their activation leads to the autocatalytic cleavage and activation of pro-caspase-1.
Activated caspase-1 has two primary functions:
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Cytokine Maturation : It cleaves the precursor forms of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms.[2]
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Pyroptosis : It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a pro-inflammatory form of programmed cell death known as pyroptosis.
By irreversibly inhibiting caspase-1, Biotin-YVAD-CMK effectively blocks these downstream inflammatory events.
Inflammasome Activation and Caspase-1 Signaling Pathway
Caption: Overview of the inflammasome signaling pathway leading to caspase-1 activation and its inhibition by Biotin-YVAD-CMK.
Quantitative Data
Inhibitory Constants (Ki) for Ac-YVAD-CMK
| Caspase | Ki (nM) | Reference |
| Caspase-1 | 0.8 | [4][5] |
| Caspase-3 | >10,000 | [4] |
| Caspase-4 | 362 | [4] |
| Caspase-5 | 163 | [4] |
The data demonstrates the high selectivity of the YVAD peptide sequence for caspase-1 over other caspases.
Experimental Protocols
The biotin tag on Biotin-YVAD-CMK makes it an invaluable tool for the affinity purification and identification of active caspases from cell lysates or tissues.
Protocol 1: Affinity Purification of Active Caspase-1 from Cell Lysates
This protocol describes the use of Biotin-YVAD-CMK to specifically label and pull down active caspase-1.
Materials:
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Cells of interest (e.g., stimulated macrophages)
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Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
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Biotin-YVAD-CMK
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Streptavidin-conjugated magnetic beads or agarose resin
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Wash Buffer (e.g., PBS with 0.1% Tween-20)
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Elution Buffer (e.g., SDS-PAGE sample buffer)
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Equipment for cell lysis, incubation, magnetic separation/centrifugation, and western blotting
Methodology:
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Cell Lysis:
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Harvest cells and wash with cold PBS.
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Lyse cells in an appropriate lysis buffer on ice for 30 minutes.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant to a new tube.
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Affinity Labeling:
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Determine the protein concentration of the cell lysate.
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Add Biotin-YVAD-CMK to the lysate at a final concentration of 10-50 µM.
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Incubate for 1 hour at 37°C to allow for covalent binding to active caspases.
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Pull-Down:
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Equilibrate the streptavidin beads by washing three times with wash buffer.
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Add the equilibrated beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.
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Washing:
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Pellet the beads using a magnetic rack or centrifugation.
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Discard the supernatant.
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Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
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Elution and Analysis:
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Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
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Separate the eluted proteins by SDS-PAGE.
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Analyze for the presence of caspase-1 by western blotting using a caspase-1 specific antibody.
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Experimental Workflow for Affinity Purification
References
- 1. innopep.com [innopep.com]
- 2. invivogen.com [invivogen.com]
- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
